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Compound of Interest

Compound Name: 1,2-Diaminopropane

Cat. No.: B080664

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and
mass spectrometry (MS) data for 1,2-diaminopropane. The information is intended for
researchers, scientists, and professionals in drug development, offering detailed spectroscopic
data and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of 1,2-
diaminopropane. The following sections present the *H and 3C NMR spectral data. It is
important to note that in a non-chiral solvent, the NMR spectra for the (R) and (S) enantiomers
are identical.

IH NMR Spectral Data

Chemical Shift o Coupling Constant
Protons Multiplicity .
(ppm) (J) in Hz
-CHs ~1.0 Doublet Not available
-CH- ~2.8 Multiplet Not available
-CH2- ~2.5,~2.7 Multiplet Not available
-NH:z Variable Broad Singlet Not available
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13C NMR Spectral Data[1]

Carbon Atom Chemical Shift (ppm)
-CHs ~19
-CH- ~49
-CH2- ~47

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of
1,2-diaminopropane. The monoisotopic mass of 1,2-diaminopropane is 74.084 g/mol .[2]

Electron lonization Mass Spectrum (EI-MS)

m/z Relative Intensity
30 100%

44 ~80%

74 ~5%

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring NMR spectra of 1,2-diaminopropane is as follows:

o Sample Preparation: Approximately 10-20 mg of 1,2-diaminopropane is dissolved in 0.6-0.7
mL of a suitable deuterated solvent, such as chloroform-d (CDCIs) or deuterium oxide (Dz0).
[3] The choice of solvent can influence the chemical shifts of the labile -NHz protons.[3]

¢ Internal Standard: A small quantity of tetramethylsilane (TMS) is added to serve as an
internal standard for referencing the chemical shifts to 0 ppm.[3]
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e Instrumentation: The spectra are typically acquired on a high-field NMR spectrometer, for
instance, a 300 MHz or higher instrument.[4]

e 1H NMR Acquisition: For a proton NMR spectrum, typical acquisition parameters include a
30° pulse width and a relaxation delay of 1-2 seconds. A sufficient number of scans are
collected to ensure a good signal-to-noise ratio.[3]

e 13C NMR Acquisition: For a carbon-13 NMR spectrum, a proton-decoupled pulse sequence is
commonly used to simplify the spectrum by removing C-H coupling. Due to the low natural
abundance of 13C, a longer relaxation delay (e.g., 2-5 seconds) and a greater number of
scans are generally necessary.[3]

Mass Spectrometry (MS)
The following outlines a typical procedure for obtaining an electron ionization mass spectrum:

o Sample Introduction: A small amount of 1,2-diaminopropane is introduced into the mass
spectrometer, often via gas chromatography (GC-MS) for separation and purification prior to
ionization.[2]

 lonization: The sample is bombarded with a beam of electrons (typically at 70 eV) in the ion
source, causing the molecule to ionize and fragment.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer.

» Detection: An electron multiplier or a similar detector records the abundance of each ion,
generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 1,2-
diaminopropane.
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Spectroscopic Analysis Data Acquisition & Interpretation
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Caption: Workflow for the spectroscopic analysis of 1,2-diaminopropane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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